(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
Brand Name: Vulcanchem
CAS No.: 4711-06-2
VCID: VC21208383
InChI: InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2/t10-,11-,12-/m1/s1
SMILES: C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O
Molecular Formula: C12H14N2O4
Molecular Weight: 250.25 g/mol

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

CAS No.: 4711-06-2

Cat. No.: VC21208383

Molecular Formula: C12H14N2O4

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol - 4711-06-2

Specification

CAS No. 4711-06-2
Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
IUPAC Name (1R,2S,3R)-1-quinoxalin-2-ylbutane-1,2,3,4-tetrol
Standard InChI InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2/t10-,11-,12-/m1/s1
Standard InChI Key JNOHSLKLTQNYAD-IJLUTSLNSA-N
Isomeric SMILES C1=CC=C2C(=C1)N=CC(=N2)[C@H]([C@@H]([C@@H](CO)O)O)O
SMILES C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O
Canonical SMILES C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O

Introduction

Chemical Identity and Structural Properties

Basic Information

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is a chiral compound with specific stereochemistry as indicated in its name. The molecular formula is C12H14N2O4 with a molecular weight of 250.25 g/mol . The compound contains a quinoxaline ring system connected to a butane chain with four hydroxyl groups in specific stereochemical configurations.

Nomenclature and Identifiers

The compound has several synonyms and alternative names in chemical databases and literature. Table 1 presents the various identifiers associated with this compound.

Table 1: Chemical Identifiers of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

Identifier TypeValueSource
CAS Registry Number4711-06-2ChemicalBook
IUPAC Name(1R,2S,3R)-1-quinoxalin-2-ylbutane-1,2,3,4-tetrolPubChem
SynonymsZinc04205662; Zinc04205660; Rimantadine Impurity 4; (1R)-1-(2-Quinoxalinyl)-D-erythritolChemicalBook
Molecular FormulaC12H14N2O4ChemicalBook
Molecular Weight250.25 g/molChemicalBook
InChI KeyJNOHSLKLTQNYAD-IJLUTSLNSA-NPubChem

Structural Characteristics

Synthesis Methods

Laboratory Synthetic Routes

The synthesis of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol typically involves multi-step organic reactions to establish the correct stereochemistry and structural features. One common approach is the asymmetric Diels-Alder reaction, which can be utilized to construct the quinoxaline ring system with stereochemical control. The synthesis requires careful attention to reaction conditions to ensure the desired stereochemical outcome.

Industrial Production Methods

For larger-scale production, optimized synthetic routes are employed to maximize yield and purity. Industrial production methods often include:

  • High-performance liquid chromatography (HPLC) for purification

  • Crystallization techniques to isolate the pure compound

  • Automated synthesis procedures for efficiency

  • Large-scale reactors for increased production capacity

These industrial methods aim to produce (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol with high purity for research and commercial applications.

Chemical Reactivity

Types of Reactions

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol can participate in various chemical reactions, primarily due to its hydroxyl groups and the quinoxaline moiety. The main types of reactions include:

  • Oxidation Reactions: The hydroxyl groups can be oxidized to form aldehydes, ketones, or carboxylic acids, depending on the oxidizing agent and conditions. These reactions can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction Reactions: The quinoxaline moiety can undergo reduction with agents like sodium borohydride or lithium aluminum hydride to produce partially or fully reduced derivatives.

  • Substitution Reactions: Nucleophilic substitution can occur, especially at positions adjacent to the quinoxaline ring, allowing for the introduction of various functional groups.

Common Reagents and Conditions

Table 2 summarizes common reagents and conditions used in reactions involving (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol.

Table 2: Common Reagents and Conditions for Chemical Reactions

Reaction TypeReagentsConditionsExpected Products
OxidationPotassium permanganateAcidic mediumQuinoxaline derivatives with oxygen-containing functional groups
ReductionSodium borohydrideMethanol, room temperaturePartially or fully reduced analogs
SubstitutionAlkyl halides, NaOHBasic conditionsSubstituted derivatives

Applications in Scientific Research

Pharmaceutical Development

(1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its specific applications include:

  • Development of drugs targeting neurological disorders

  • Synthesis of compounds with potential therapeutic properties

  • Serving as a lead compound for new drug development

The unique stereochemistry of this compound makes it particularly useful in pharmaceutical research where stereochemical control is critical for biological activity.

Biochemical Research

In biochemical studies, (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is utilized to:

  • Investigate enzyme activity and interactions

  • Study metabolic pathways

  • Provide insights into complex biological processes

These applications contribute to a better understanding of biochemical mechanisms and may lead to new discoveries in biological science.

Material Science

The compound can be incorporated into polymer formulations to enhance the properties of materials used in:

  • Coatings with improved durability

  • Adhesives with specific binding properties

  • Specialized materials with enhanced stability and functionality

Analytical Chemistry

In analytical applications, (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol acts as:

  • A standard in chromatographic techniques

  • A reference compound for structural analysis

  • An aid in the accurate measurement of other compounds in complex mixtures

Agrochemical Applications

The compound has potential in developing new agrochemicals, contributing to:

  • More effective pest control solutions

  • Novel approaches to crop protection

  • Environmentally friendly agricultural products

Mechanism of Action

Molecular Interactions

The mechanism of action of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol involves its interaction with specific molecular targets. The quinoxaline moiety can bind to enzymes or receptors, potentially modulating their activity through:

  • Hydrogen bonding via the hydroxyl groups

  • π-π interactions through the aromatic quinoxaline system

  • Stereospecific binding due to the specific (1R,2S,3R) configuration

Biochemical Pathways

These molecular interactions can affect various biochemical pathways, leading to the compound's observed biological effects. The specific stereochemistry plays a crucial role in determining the compound's binding affinity and selectivity for certain biological targets. Understanding these mechanisms is essential for developing applications in medicinal chemistry and drug discovery.

Physical and Chemical Properties

Physical Properties

The physical properties of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol are summarized in Table 3.

Table 3: Physical Properties of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

PropertyValueSource
Physical StateSolidInferred from structure
Molecular Weight250.25 g/molChemicalBook
SolubilitySoluble in polar organic solvents due to hydroxyl groupsInferred from structure
Melting PointData not available in search results-
Boiling PointData not available in search results-

Chemical Properties

The chemical properties of (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol are influenced by its functional groups and structural features:

  • The four hydroxyl groups make the compound capable of forming hydrogen bonds, increasing its solubility in polar solvents.

  • The quinoxaline ring system provides aromatic character and potential for π-π interactions.

  • The specific stereochemistry (1R,2S,3R) influences the compound's three-dimensional structure and reactivity patterns.

  • The compound can act as a hydrogen bond donor through its hydroxyl groups and as a hydrogen bond acceptor through the nitrogen atoms in the quinoxaline ring.

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol, including:

  • (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-tetrahydroxybutane

  • (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanediol

Distinguishing Features

What sets (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol apart from similar compounds is:

  • Its specific stereochemistry (1R,2S,3R)

  • The presence of four hydroxyl groups

  • The combination of a quinoxaline moiety with a four-carbon chain

These unique features enhance its reactivity and potential for forming hydrogen bonds, making it particularly useful in various chemical and biological applications.

Current Research and Future Directions

Research on (1R,2S,3R)-(2-Quinoxalinyl)-1,2,3,4-butanetetrol continues to evolve, with current focus areas including:

  • Exploration of its potential therapeutic applications, particularly in neurological disorders

  • Development of new synthetic methodologies to improve yield and stereoselectivity

  • Investigation of its interactions with specific biological targets

  • Application in material science for developing specialized polymers and coatings

Future research directions may include:

  • Structure-activity relationship studies to optimize biological activity

  • Computational modeling to predict interactions with various molecular targets

  • Development of derivatives with enhanced properties for specific applications

  • Exploration of sustainable synthesis methods for more environmentally friendly production

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